REACTION_CXSMILES
|
[O:1]1CCO[CH:2]1[C:6]1[O:7][CH:8]=[CH:9][C:10]=1[CH:11]=[O:12].C(O)=O.C([O-])(O)=O.[Na+].CCOC(C)=O>O>[O:7]1[CH:8]=[CH:9][C:10]([CH:11]=[O:12])=[C:6]1[CH:2]=[O:1] |f:2.3|
|
Name
|
|
Quantity
|
2.91 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C=1OC=CC1C=O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with EtOAc (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics are dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a yellow oil (3.28 g)
|
Type
|
CUSTOM
|
Details
|
The crude material is chromatographed over 90 g slurry-packed silica gel
|
Type
|
WASH
|
Details
|
eluting with 20% EtOAc/hexane
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=C(C=C1)C=O)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 114.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |